molecular formula C8H7BrN2 B115495 5-bromo-7-methyl-1H-indazole CAS No. 156454-43-2

5-bromo-7-methyl-1H-indazole

Cat. No. B115495
M. Wt: 211.06 g/mol
InChI Key: OUNQFZFHLJLFAR-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indazole is a heterocyclic organic compound with a molecular formula of C8H7BrN2 . It is a derivative of indazole and has various applications in scientific research.


Synthesis Analysis

The synthesis of 5-bromo-7-methyl-1H-indazole involves various methods, including cyclization of 6-bromoindazole with acetonitrile, bromination of 7-methylindazole with bromine, and palladium-catalyzed direct C-H arylation of 7-methylindazole with bromoacetyl bromide.


Molecular Structure Analysis

The molecular structure of 5-bromo-7-methyl-1H-indazole consists of a five-membered ring containing two carbon atoms, three nitrogen atoms, and a bromine atom.

  • Melting Point: 180-186 °C

Scientific Research Applications

α-Glucosidase Inhibition and Antioxidant Activity

5-bromo-7-methyl-1H-indazole and its derivatives have been evaluated for their inhibitory effect against α-glucosidase activity, showing significant to moderate inhibition. This inhibition is compared to the acarbose drug, indicating potential for diabetes management. Additionally, these compounds exhibited moderate to significant anti-growth effect against breast cancer MCF-7 cell line while showing reduced cytotoxicity against human embryonic kidney-derived cells. The inhibition is linked to non-covalent, electrostatic, and hydrogen bonding interactions, enhancing their effectiveness (Mphahlele et al., 2020).

Antibacterial Activity

Substituted-1H-indazoles, derived from bromo-1H-indazoles, have been synthesized and screened for their antibacterial activity. The presence of these indazole derivatives indicates potential utility in the development of new antibacterial agents (Brahmeshwari et al., 2014).

Synthesis and Chemical Transformations

Research on 5-bromo-7-methyl-1H-indazole has also focused on its synthesis and chemical transformations. This includes regiospecific synthesis of isomers, which opens the door to creating a range of structurally diverse molecules for further biological evaluation (Dandu et al., 2007). Additionally, studies on the protection and subsequent amine coupling reactions of indazoles provide insights into novel derivative formations (Slade et al., 2009).

Inhibition of Enzymes and Biological Reactions

Some indazoles, including variants of 5-bromo-7-methyl-1H-indazole, have been studied for their ability to inhibit enzymes like lactoperoxidase (LPO) and nitric oxide synthase (NOS). These inhibitory properties suggest their potential role in regulating biological processes and exploring therapeutic applications in conditions where enzyme inhibition is beneficial (Köksal & Alım, 2018).

Synthesis and Characterization of Derivatives

Research also extends to the synthesis and characterization of various 5-bromo-7-methyl-1H-indazole derivatives, which are important in drug discovery and development for various diseases. The creation of these derivatives allows for the exploration of their biological activities and potential therapeutic applications (Lin et al., 2008).

Safety And Hazards

5-Bromo-7-methyl-1H-indazole is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-bromo-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQFZFHLJLFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362546
Record name 5-bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-methyl-1H-indazole

CAS RN

156454-43-2
Record name 5-bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-methyl-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RO Cann, CPH Chen, Q Gao, RL Hanson… - … Process Research & …, 2012 - ACS Publications
… The cake was dried by vacuum suction on the filter for 1 h and was further dried under vacuum (35 C, 25 mmHg) to afford 5-bromo-7-methyl-1H-indazole, 17, (9.43 kg, 81.7% yield, 99.2 …
Number of citations: 15 pubs.acs.org
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of 5-bromo-7-methyl-1H-indazole 37a (200 mg, 0.948 mmol) in DMF (4.00 mL, ratio: 2.00) was treated with NaH (60% dispersion in mineral oil) (45.5 mg, 1.14 mmol) and …
Number of citations: 17 pubs.acs.org
K Gerlach, S Hobson, C Eickmeier, U Groß… - Bioorganic & Medicinal …, 2018 - Elsevier
… Introduction of a methyl group at position 7 warranted a different synthetic approach (Scheme 2): commercially available 5-bromo-7-methyl-1H-indazole 14 was alkylated (with poor …
Number of citations: 8 www.sciencedirect.com

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